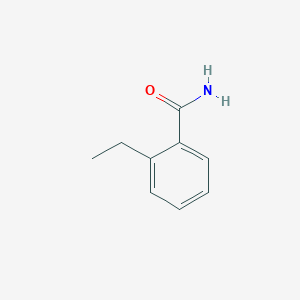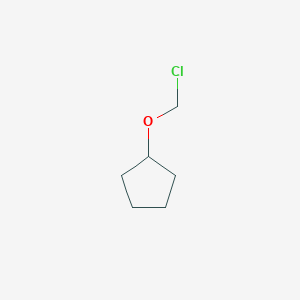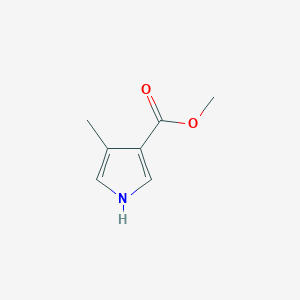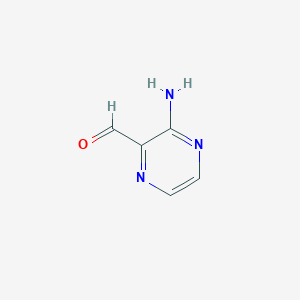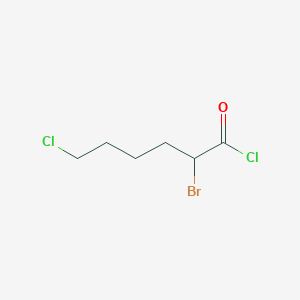
6-溴-2,2-二甲基色苷-4-酮
概述
描述
6-Bromo-2,2-dimethylchroman-4-one is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2,2-dimethylchroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,2-dimethylchroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学应用
一锅法合成技术
使用一锅法技术合成了6-溴-2,2-二甲基色苷-4-酮衍生物。例如,从溴苯合成了6-溴-4,4-二甲基硫代色苷,展示了一种低消耗和低污染的方法(Zhou et al., 2013)。
药物开发中的合成中间体
与6-溴-2,2-二甲基色苷-4-酮相关的化合物,如4,6-二取代的2,2-二甲基色苷,被报道为具有药理活性并靶向ATP敏感性钾通道。它们对抑制胰岛素释放和放松血管平滑肌细胞的影响已经被研究,反映了它们与特定离子通道的相互作用(Pirotte等,2017)。
生化研究
在生物系统中的作用
2,2-二甲基色苷的衍生物,如6-溴-2,5-二甲氧基苯乙胺(2C-B),已被研究其在生物系统中的分布和动力学特征。对大鼠的研究表明,2C-B能够迅速穿透血脑屏障,表明其对神经药理学和毒理学可能产生影响(Rohanová等,2008)。
代谢途径分析
对4-溴-2,5-二甲氧基苯乙胺(2C-B)的代谢途径进行了研究,这是一种结构类似于6-溴-2,2-二甲基色苷-4-酮的精神活性药物。这些研究为了解其在人类和其他物种中的代谢,从而理解其药理学和毒理学特征提供了见解(Carmo et al., 2005)。
先进材料合成
- 有机化合物的合成: 对相关化合物的合成进行了研究,例如溴取代的氢二吡咯烯,这是合成溴-氯吲哚和溴-细菌叶绿素的前体,显示了使用6-溴-2,2-二甲基色苷-4-酮衍生物在先进材料合成中的潜力。这些化合物对材料科学中各种分子设计至关重要(Krayer et al., 2009)。
作用机制
Target of Action
Chromanone analogs, which include 6-bromo-2,2-dimethylchroman-4-one, have been found to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
It has been found that certain chroman-4-one derivatives exhibit high binding affinities to aβ plaques , suggesting that 6-Bromo-2,2-dimethylchroman-4-one may interact with its targets in a similar manner.
Biochemical Pathways
Chromanone analogs have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Chromanone analogs have been associated with various biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that 6-Bromo-2,2-dimethylchroman-4-one may have similar effects.
生化分析
Biochemical Properties
6-Bromo-2,2-dimethylchroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . The compound’s interaction with these plaques suggests its potential as a therapeutic agent for neurodegenerative diseases. Additionally, 6-Bromo-2,2-dimethylchroman-4-one has been found to inhibit tumor necrosis factor-alpha (TNF-α), an important cytokine involved in systemic inflammation .
Cellular Effects
6-Bromo-2,2-dimethylchroman-4-one influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate oxidative stress by influencing the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes . This modulation can lead to changes in cellular metabolism and overall cell function. Furthermore, 6-Bromo-2,2-dimethylchroman-4-one has shown potential in inhibiting the proliferation of cancer cells by affecting cell cycle regulation and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of 6-Bromo-2,2-dimethylchroman-4-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, 6-Bromo-2,2-dimethylchroman-4-one can activate antioxidant response elements (AREs), leading to increased expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2,2-dimethylchroman-4-one have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6-Bromo-2,2-dimethylchroman-4-one remains stable under standard laboratory conditions, but its degradation products can influence cellular processes . Long-term exposure to the compound has been associated with sustained antioxidant activity and prolonged inhibition of inflammatory pathways .
Dosage Effects in Animal Models
The effects of 6-Bromo-2,2-dimethylchroman-4-one vary with different dosages in animal models. At low doses, the compound has been found to exhibit neuroprotective and anti-inflammatory effects . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage result in adverse effects .
Metabolic Pathways
6-Bromo-2,2-dimethylchroman-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, 6-Bromo-2,2-dimethylchroman-4-one can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Bromo-2,2-dimethylchroman-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-Bromo-2,2-dimethylchroman-4-one within tissues can affect its overall bioavailability and therapeutic efficacy .
Subcellular Localization
6-Bromo-2,2-dimethylchroman-4-one exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Targeting signals and post-translational modifications play a role in directing 6-Bromo-2,2-dimethylchroman-4-one to specific compartments or organelles. This localization is crucial for its biological activity and therapeutic potential .
属性
IUPAC Name |
6-bromo-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLKUNVLSWKFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563646 | |
| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99853-21-1 | |
| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
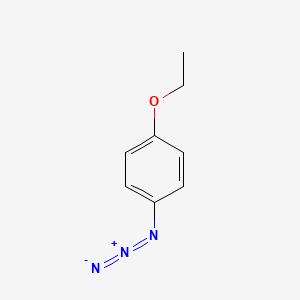
![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)


